
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is a compound that features an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate typically involves the adamantylation of acetamidine. One common method starts with 1-adamantylamine, which is reacted with acetamidine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt. The hydrate form is obtained by crystallizing the product from an aqueous solution.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One approach involves the use of adamantane derivatives, such as 1-bromoadamantane, which undergoes a series of reactions including substitution and hydrolysis to yield the final product. The process is optimized to minimize the use of toxic reagents and solvents, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted adamantyl derivatives.
科学研究应用
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially altering their function. The adamantyl group provides stability and enhances the compound’s ability to penetrate biological membranes .
相似化合物的比较
Similar Compounds
Amantadine: An antiviral and anti-Parkinson drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is unique due to the presence of both the adamantyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other adamantane derivatives, making it a valuable compound for research and development .
属性
CAS 编号 |
64058-95-3 |
|---|---|
分子式 |
C12H23ClN2OS |
分子量 |
278.84 g/mol |
IUPAC 名称 |
N'-(1-adamantyl)-2-sulfanylethanimidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C12H20N2S.ClH.H2O/c13-11(7-15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;;/h8-10,15H,1-7H2,(H2,13,14);1H;1H2 |
InChI 键 |
GNBXJURZZRJOAT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(CS)N.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


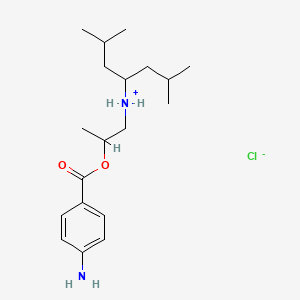
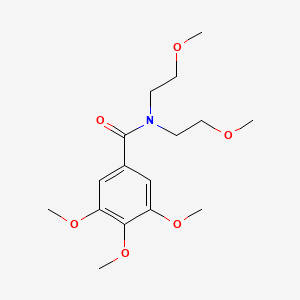
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)
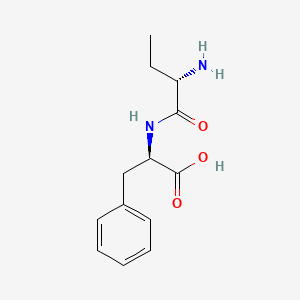
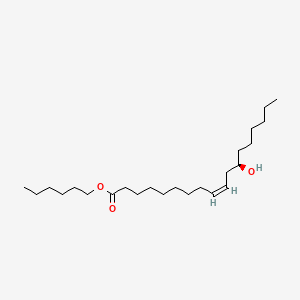
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
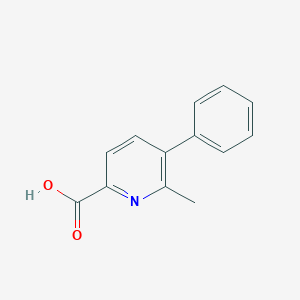
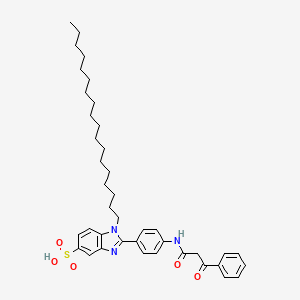
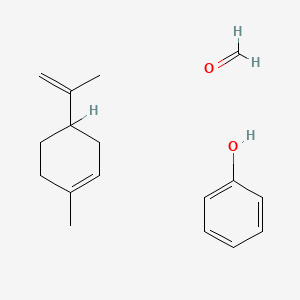
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
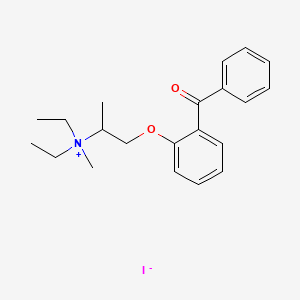
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)

![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
